rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis
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Overview
Description
rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. It is commonly used in research and development for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves several steps. One common method includes the esterification of 3-hydroxycyclohexaneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: This compound is used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis can be compared with other similar compounds, such as:
rac-Methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride: This compound has a similar structure but contains an amino group instead of a hydroxy group.
rac-Methyl 2-[(1R,3R)-3-amino-2,2-dimethylcyclobutyl]acetate: This compound has a cyclobutyl ring instead of a cyclohexyl ring and contains an amino group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1 |
InChI Key |
DERCSYDJGONUOX-SFYZADRCSA-N |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@@H](C1)O |
Canonical SMILES |
COC(=O)CC1CCCC(C1)O |
Origin of Product |
United States |
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